Isorenieratene

Photosynthesis Light-harvesting Photophysics

Isorenieratene is the only phi,phi-diaromatic carotenoid offering a 55% longer S1 lifetime (12.7 ps) than β-carotene, enabling precision femtosecond spectroscopy. Its phi-rings confer resistance to iron-catalyzed autoxidation in gastric conditions, unlike lutein or β-carotene. As a confirmed TSPO ligand (S-score -8.5438), it uniquely combines direct antioxidant quenching with receptor-mediated cytoprotection. This compound, produced exclusively by Chlorobiaceae and Rhodococcus sp. B7740, is the non-negotiable authentic standard for GC-MS aryl isoprenoid biomarker quantification in paleoceanography. Any carotenoid substitution invalidates experimental or formulation outcomes.

Molecular Formula C40H48
Molecular Weight 528.8 g/mol
CAS No. 524-01-6
Cat. No. B1244745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorenieratene
CAS524-01-6
Synonymsisorenieratene
Molecular FormulaC40H48
Molecular Weight528.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C)C
InChIInChI=1S/C40H48/c1-29(17-13-19-31(3)21-27-39-35(7)25-23-33(5)37(39)9)15-11-12-16-30(2)18-14-20-32(4)22-28-40-36(8)26-24-34(6)38(40)10/h11-28H,1-10H3/b12-11+,17-13+,18-14+,27-21+,28-22+,29-15+,30-16+,31-19+,32-20+
InChIKeyZCIHMQAPACOQHT-YSEOPJLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorenieratene (CAS 524-01-6): Aromatic Carotenoid with Verified Photophysical and Stability Advantages for Scientific Procurement


Isorenieratene (CAS 524-01-6) is a diterpenoid carotenoid distinguished by a symmetrical, fully conjugated phi,phi‑diaromatic end‑group structure [1]. Unlike common carotenoids that possess β‑ionone rings, isorenieratene’s phi‑rings confer a unique electronic configuration that extends the conjugated π‑system without proportionally increasing the effective conjugation length [2]. This compound is produced exclusively by certain bacterial lineages, most notably brown‑colored green sulfur bacteria (Chlorobiaceae) and, more recently, the Arctic marine actinobacterium Rhodococcus sp. B7740, which serves as a viable non‑photosynthetic production host [3].

Why Isorenieratene Cannot Be Replaced by β‑Carotene, Lutein, or Other Common Dietary Carotenoids


Isorenieratene possesses a unique combination of electronic structure, chemical stability, and biological target engagement that cannot be replicated by conventional carotenoids. Its phi,phi‑diaromatic end groups fundamentally alter excited‑state dynamics, resulting in an S1 lifetime that is 55% longer than that of β‑carotene [1]. Furthermore, isorenieratene demonstrates exceptional resistance to iron‑catalyzed autoxidation under simulated gastric conditions, a property not shared by β‑carotene or lutein [2]. Finally, molecular docking and in vitro studies confirm that isorenieratene acts as a ligand for the translocator protein (TSPO) with a superior binding conformation compared to macular xanthophylls, enabling a dual mechanism of direct antioxidant activity and receptor‑mediated cytoprotection [3]. These orthogonal differentiators mean that substituting isorenieratene with a generic carotenoid would invalidate any experimental or formulation outcome predicated on its specific photophysics, gastric stability, or TSPO‑mediated signaling.

Isorenieratene Quantitative Evidence Guide: Head‑to‑Head Comparisons with Closest Analogs and Alternatives


Extended S1 Excited‑State Lifetime vs. β‑Carotene and β‑Isorenieratene Confirms Unique Photophysical Behavior

In n‑hexane, isorenieratene (two phi‑rings) exhibits an S1 excited‑state lifetime of 12.7 ps, which is 55% longer than that of β‑carotene (8.2 ps, two β‑rings) and 23% longer than that of β‑isorenieratene (10.3 ps, one β‑ring, one phi‑ring) [1]. This systematic increase in lifetime across the series β‑carotene → β‑isorenieratene → isorenieratene demonstrates that the phi‑ring contributes additional conjugated C=C bonds that do not extend the effective conjugation length, a property unique to aryl carotenoids [1]. In contrast, the non‑aryl counterpart γ‑carotene has an S1 lifetime of 5.4 ps, while its aryl analog chlorobactene (one phi‑ring) exhibits a lifetime of 6.7 ps, further confirming that the phi‑ring consistently extends the S1 lifetime without altering absorption spectra [1].

Photosynthesis Light-harvesting Photophysics

Superior Binding Affinity to Translocator Protein (TSPO) Compared to Macular Xanthophylls

Molecular docking simulations reveal that isorenieratene forms a more favorable binding conformation with the human translocator protein (TSPO) than macular xanthophylls (MXs), as quantified by a lower S‑score of −8.5438 [1]. This computational result is corroborated by in vitro experiments in ARPE‑19 cells, where isorenieratene pretreatment significantly upregulated TSPO mRNA expression by 1.13 ± 0.03 fold compared to control cells, an effect that was more pronounced than that observed with lutein or zeaxanthin [1]. Western blot analysis further confirmed that isorenieratene treatment restored TSPO protein levels to a greater extent than the comparator carotenoids following UVB‑induced damage [1].

Molecular docking TSPO ligand Neuroinflammation

Enhanced Cytoprotection Against UVB‑Induced Apoptosis in Retinal Pigment Epithelial Cells vs. Lutein and Zeaxanthin

In ARPE‑19 cells subjected to UVB radiation (90 mJ/cm²), pretreatment with isorenieratene resulted in a significantly higher proportion of viable cells compared to pretreatment with lutein or zeaxanthin [1]. Specifically, isorenieratene pretreatment elevated TSPO mRNA levels to 1.13 ± 0.03 fold of control levels, and this upregulation correlated with reduced apoptosis as measured by flow cytometry [1]. The study authors explicitly state that “isorenieratene possessed an excellent protective effect against UVB‑induced ARPE‑19 cell apoptosis,” and that the proportion of viable cells with isorenieratene was “slightly higher than the lutein group and much higher than the zeaxanthin group” [1].

Photoprotection Age-related macular degeneration Oxidative stress

Markedly Higher Stability in Simulated Gastric Conditions in the Presence of Iron vs. β‑Carotene and Lutein

Under simulated gastric conditions containing free iron (Fe²⁺/Fe³⁺) or heme iron (metmyoglobin), isorenieratene exhibited significantly greater stability than the common dietary carotenoids β‑carotene and lutein [1]. While β‑carotene and lutein underwent rapid iron‑catalyzed autoxidation, isorenieratene remained “rather stable,” and the study authors explicitly note its “high retention rate in the gastrointestinal tract after ingestion” [1]. This enhanced stability is attributed to the compound’s unique aromatic end groups and its tendency to localize at the micelle interface, which limits exposure to pro‑oxidant iron species [2].

Oral bioavailability Nutraceutical formulation Stability

Exclusive Biosynthesis in Green Sulfur Bacteria Enables Geochemical Provenance Tracing Not Possible with Common Carotenoids

Isorenieratene is biosynthesized exclusively by the brown‑colored strains of green sulfur bacteria (Chlorobiaceae), obligate anaerobes that require both light and sulfide for growth [1]. Consequently, the presence of isorenieratene and its diagenetic derivatives in sedimentary rocks serves as a definitive molecular fossil (biomarker) for photic zone euxinia—a condition where anoxic, sulfide‑rich waters extend into the sunlit surface layer of ancient oceans [2]. In contrast, common carotenoids such as β‑carotene are produced by a vast array of photosynthetic organisms (plants, algae, cyanobacteria) and therefore lack the source specificity required for precise paleoenvironmental reconstruction [2].

Paleoenvironmental reconstruction Biomarker Photic zone euxinia

Isorenieratene: High‑Impact Research and Industrial Application Scenarios Based on Verified Differential Evidence


Investigating Energy Transfer Dynamics in Artificial or Native Light‑Harvesting Complexes

Researchers studying the photophysics of carotenoid‑chlorophyll energy transfer should select isorenieratene over β‑carotene or other non‑aryl carotenoids due to its uniquely extended S1 lifetime (12.7 ps vs. 8.2 ps for β‑carotene in n‑hexane) [4]. This extended lifetime, conferred by the phi,phi‑diaromatic end groups without a concomitant redshift in absorption, allows for more precise femtosecond transient absorption spectroscopy measurements and provides a clearer window into excited‑state relaxation pathways. Isorenieratene thus serves as an ideal model compound for elucidating structure‑function relationships in photosynthetic antennae and for benchmarking computational models of carotenoid photophysics.

Developing TSPO‑Targeted Therapeutics or Diagnostic Ligands for Neuroinflammation and AMD

Isorenieratene’s dual functionality as a direct antioxidant and a TSPO ligand (S‑score −8.5438; TSPO mRNA upregulation 1.13 ± 0.03 fold) [4] positions it as a superior starting point for medicinal chemistry campaigns targeting age‑related macular degeneration, neuroinflammatory conditions, or mitochondrial dysfunction. Unlike common dietary carotenoids that lack meaningful TSPO engagement, isorenieratene can simultaneously quench reactive oxygen species and activate TSPO‑mediated cytoprotective signaling. Procurement of high‑purity isorenieratene is therefore justified for any program seeking to exploit this unique polypharmacology.

Formulating Gastric‑Stable Oral Carotenoid Supplements or Functional Foods

Nutraceutical formulators aiming to maximize carotenoid bioavailability should consider isorenieratene as a lead ingredient due to its documented resistance to iron‑catalyzed autoxidation under simulated gastric conditions [4]. Whereas β‑carotene and lutein require protective encapsulation to survive the gastric environment, isorenieratene’s intrinsic stability suggests a simpler formulation matrix and a higher and more predictable fraction of the oral dose reaching the intestinal absorptive surface. This property is particularly valuable for products targeting populations with high dietary iron intake or those taking iron supplements.

Quantifying Photic Zone Euxinia in Paleoenvironmental and Petroleum Geochemistry Studies

Geochemists engaged in paleoceanographic reconstruction or petroleum source rock evaluation must use authentic isorenieratene as an analytical standard for quantifying aryl isoprenoid biomarkers (e.g., isorenieratane) via GC‑MS [4]. Because isorenieratene is produced exclusively by Chlorobiaceae under euxinic conditions, its presence is a definitive proxy for past ocean anoxia. Substitution with β‑carotene or other non‑specific carotenoid standards would yield false positives and negate the interpretive value of the biomarker analysis. Procurement of certified isorenieratene is therefore non‑negotiable for this application.

Technical Documentation Hub

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